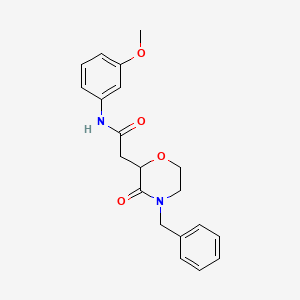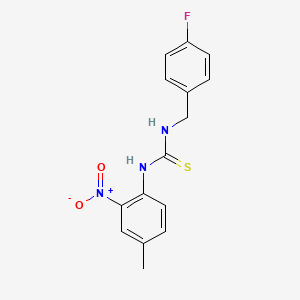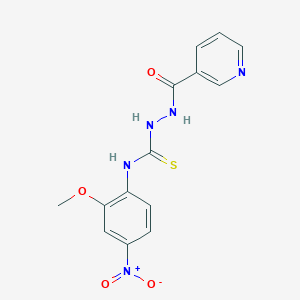
N-(2-methoxy-4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
Descripción general
Descripción
N-(2-methoxy-4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide, also known as MNPT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. N-(2-methoxy-4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-(2-methoxy-4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has also been found to inhibit the production of reactive oxygen species, which are involved in various diseases, including cancer and inflammation. Additionally, N-(2-methoxy-4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable under various conditions, making it suitable for long-term storage. However, N-(2-methoxy-4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has some limitations for lab experiments. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for N-(2-methoxy-4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide research. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential use as an antibacterial and antifungal agent. N-(2-methoxy-4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to be effective against various microorganisms, and further studies are needed to determine its potential use in the treatment of infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide and its potential use in other disease states, such as inflammation and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-(2-methoxy-4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. N-(2-methoxy-4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been found to be effective against various cancer cell lines, including lung, breast, and colon cancer. It has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Propiedades
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(pyridine-3-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S/c1-23-12-7-10(19(21)22)4-5-11(12)16-14(24)18-17-13(20)9-3-2-6-15-8-9/h2-8H,1H3,(H,17,20)(H2,16,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQCUGIXVJESQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4120129.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4120135.png)
![N-[(4-allyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4120137.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4120144.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4120151.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide](/img/structure/B4120161.png)
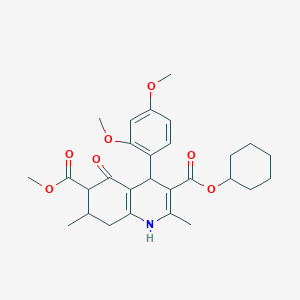
![N-(4-chlorobenzyl)-2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4120188.png)
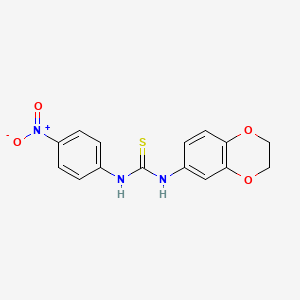
![N-(3'-acetyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4120193.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4120197.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4120205.png)
